2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide
Description
The compound 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide features a pyridine core substituted with a cyano group at position 3 and methyl groups at positions 4 and 4. A sulfanyl (-S-) bridge connects this pyridine moiety to an acetamide group, which is further substituted with a quinolin-8-yl aromatic system. The quinoline moiety introduces a planar heteroaromatic system, which may facilitate interactions with biological targets through π-π stacking or intercalation .
While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its structural analogs (e.g., pyridine-thioacetamide derivatives) have demonstrated insecticidal, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-9-13(2)22-19(15(12)10-20)25-11-17(24)23-16-7-3-5-14-6-4-8-21-18(14)16/h3-9H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHINGSNSMSLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide typically involves multiple steps, starting with the preparation of the pyridine and quinoline intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate can be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have multiple modes of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features and Activities of Analogs
Key Observations:
- Pyridine vs. Pyrimidine Cores : The target compound’s pyridine ring (compared to pyrimidine in ) offers distinct electronic properties. Pyridine’s lower basicity may influence binding interactions in biological systems.
- Acetamide Substituents: The quinolin-8-yl group in the target compound contrasts with 4-chlorophenyl () and benzodioxol-5-yl (). Quinoline’s rigid planar structure may enhance DNA intercalation or enzyme inhibition, as seen in antimalarial drugs. The 4-chlorophenyl analog () exhibited superior insecticidal activity, suggesting that electron-withdrawing groups (e.g., Cl) on the acetamide substituent enhance agrochemical potency.
Stability and Crystallography:
- Pyridine derivatives with 3-cyano groups (e.g., ) exhibit linear C≡N bonds and planar aromatic systems, stabilized by weak van der Waals interactions in crystal lattices .
- The 4,6-dimethyl groups may introduce steric hindrance, reducing crystallinity compared to diphenyl-substituted analogs ().
Biological Activity
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide is a synthetic organic compound with notable biological activity. Its structure comprises a pyridine ring with cyano and methyl substitutions, a sulfanyl group, and an acetamide moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and as a therapeutic agent.
- IUPAC Name: this compound
- Molecular Formula: C19H16N4OS
- Molecular Weight: 348.4215 g/mol
- CAS Number: 402954-16-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions may modulate enzyme activity and influence various biological pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory processes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Activity : The compound has shown efficacy against various pathogens, indicating potential for development into new antimicrobial agents.
Enzyme Inhibition Studies
In silico docking studies have been conducted to evaluate the binding affinity of the compound towards key enzymes involved in inflammation, such as COX-2 and 5-lipoxygenase (5-LOX). The results indicate that:
| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| This compound | COX-2 | -8.5 | 807.43 nM |
| This compound | 5-LOX | -6.5 | 11.77 µM |
These findings suggest a moderate affinity for COX-2 and weaker binding to 5-LOX, indicating a selective mechanism of action that could minimize side effects associated with non-selective NSAIDs.
Anticancer Activity
A study focused on the anticancer properties of the compound revealed that it could inhibit the proliferation of specific cancer cell lines. The presence of the cyano and pyridine groups enhances its binding affinity to cancer-related biological targets, suggesting potential as an anticancer therapeutic.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains. Results indicate significant inhibition, suggesting that it may serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
